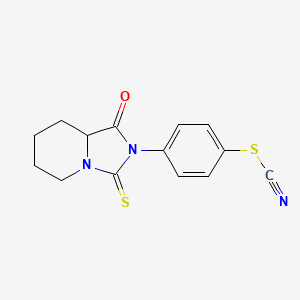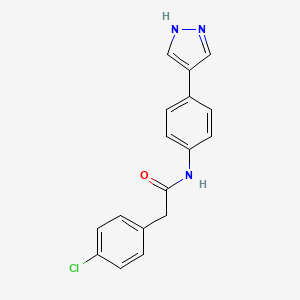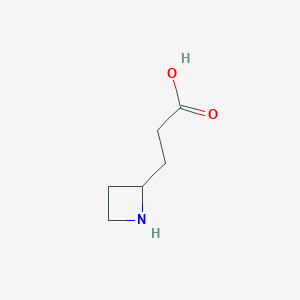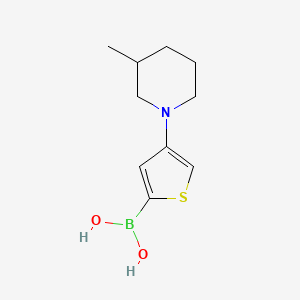![molecular formula C9H10O3S B12943763 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as thienopyrans. These compounds are characterized by a fused ring system containing both sulfur and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
The synthesis of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires a basic medium and can be catalyzed by morpholine and diethylamine . The reaction is carried out at a lower temperature (40–41°C) to improve the yield and reduce the formation of by-products .
Análisis De Reacciones Químicas
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl cyanoacetate, malononitrile, and cyanoacetamide . The major products formed from these reactions are pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These reactions are typically carried out under mild conditions to ensure high yields and minimize side reactions.
Aplicaciones Científicas De Investigación
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticonvulsant, antibacterial, antitumor, anti-inflammatory, antidepressant, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Ras-related GTPases by binding to the Rab7 nucleotide binding site . This inhibition can reduce class switch DNA recombination (CSR) in B cells and affect the survival of plasma cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be compared with other similar compounds, such as 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans and pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These compounds share a similar fused ring system but differ in their functional groups and biological activities. For instance, 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans exhibit anticonvulsant activity, while pyrano[4’,3’:4,5]thieno[2,3-b]pyridines have been studied for their antibacterial and antitumor properties
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
5-methyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-2-6-7(9(10)11)4-13-8(6)3-12-5/h4-5H,2-3H2,1H3,(H,10,11) |
Clave InChI |
LIGDWNFSWUPPIK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CO1)SC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)




![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)



![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)



